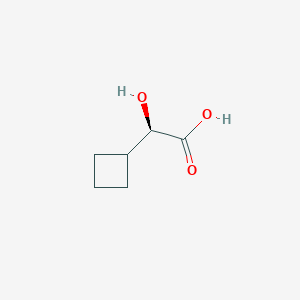

(2R)-2-环丁基-2-羟基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography or NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can help in understanding its behavior and potential uses .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, and stability of the compound .科学研究应用

生物技术生产及其衍生物

乳酸是一种重要的羟基羧酸,主要通过生物质发酵生产。它不仅是可生物降解聚合物的先驱,而且还是绿色化学的基石,能够通过化学和生物技术途径合成各种有价值的化学品,如丙酮酸、丙烯酸和乳酸酯。这表明 (2R)-2-环丁基-2-羟基乙酸在创建环保化学衍生物和材料方面具有潜在应用 (高、马和徐,2011)。

抗氧化剂和生物活性

羟基肉桂酸,包括与 (2R)-2-环丁基-2-羟基乙酸相似的衍生物,表现出一系列生物活性,例如抗氧化、抗癌和抗菌特性。它们的共轭物尤其表现出增强的生物活性,表明在开发新的治疗剂或功能性食品方面具有潜在的研究应用 (裴、欧、黄和欧,2016)。

废水处理

过氧乙酸是另一种羟基羧酸,它对废水处理具有有效的消毒能力,突出了广谱的抗菌活性。这表明 (2R)-2-环丁基-2-羟基乙酸在环境应用中可能的研究途径,尤其是在开发更绿色、更有效的废水处理方法方面 (基蒂斯,2004)。

化妆品和皮肤科应用

羟基酸,包括 (2R)-2-环丁基-2-羟基乙酸,在护肤的化妆品和治疗配方中得到广泛应用。它们以其有益效果而闻名,例如去角质、改善皮肤质地以及治疗痤疮和光老化等各种皮肤状况。对这些应用的研究可以导致开发利用羟基羧酸特性的新型护肤品 (科恩豪瑟、科埃略和赫林,2010)。

作用机制

Target of Action

The primary target of (2R)-2-cyclobutyl-2-hydroxyacetic acid is the adenosine A1 receptor , which is almost exclusively expressed at nerve terminals . This receptor plays a crucial role in the regulation of neurotransmitter release and is involved in various physiological functions, including sleep regulation and pain perception .

Mode of Action

(2R)-2-cyclobutyl-2-hydroxyacetic acid interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is thought to be mediated by AMPA receptor antagonism . The compound’s effect on glutamate release can be blocked by antagonism of adenosine A1 receptors .

Biochemical Pathways

The compound affects the biochemical pathway involving glutamate , a key neurotransmitter in the brain. By reducing glutamate release, (2R)-2-cyclobutyl-2-hydroxyacetic acid can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects .

Pharmacokinetics

Similar compounds are known to have predictable pharmacokinetics and fewer interactions with drugs and food

Result of Action

The molecular and cellular effects of (2R)-2-cyclobutyl-2-hydroxyacetic acid’s action include a reduction in glutamate release, which can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects

Action Environment

Environmental factors such as temperature, light, and humidity can influence the action, efficacy, and stability of (2R)-2-cyclobutyl-2-hydroxyacetic acid . For example, humidity has been found to have a significant effect on the aging of similar compounds

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-cyclobutyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)